3-Ethoxy-2-phenoxycyclobutan-1-amine
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Overview
Description
3-Ethoxy-2-phenoxycyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with ethoxy and phenoxy groups, as well as an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the four-membered ring.
Introduction of Ethoxy and Phenoxy Groups: The ethoxy and phenoxy groups can be introduced through nucleophilic substitution reactions. For instance, the cyclobutane ring can be treated with ethyl iodide and phenol in the presence of a base to form the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-phenoxycyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., ethyl iodide) and bases (e.g., sodium hydroxide).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Ethoxy-2-phenoxycyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-phenoxycyclobutane: Similar structure but lacks the amine group.
3-Methoxy-2-phenoxycyclobutan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.
2-Phenoxycyclobutan-1-amine: Similar structure but lacks the ethoxy group.
Uniqueness
3-Ethoxy-2-phenoxycyclobutan-1-amine is unique due to the presence of both ethoxy and phenoxy groups on the cyclobutane ring, along with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethoxy-2-phenoxycyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-12H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQERSGLFDFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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